Methoxy Red
Overview
Description
“Methoxy Red” is related to Allura Red AC (E129), an azo dye widely used in various food and beverage products . It’s synthesized by coupling diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid .
Synthesis Analysis
The synthesis of Allura Red involves the coupling of diazotized 5-amino-4-methoxy-2-toluenesulphonic acid with 6-hydroxy-2-naphthalene sulphonic acid . This process involves a diazocoupling reaction, which is an important type of reaction in the synthesis of azo dyes .
Molecular Structure Analysis
The molecular formula of Allura Red, which contains a methoxy group, is C18H14N2Na2O8S2 . It belongs to the class of azo dyes, which contain an azo group (-N=N-) as the chromophore in the molecular structure .
Chemical Reactions Analysis
Allura Red is electrochemically active with irreversible reactions . The presence of the methoxy group can influence the reactivity of the compound, as seen in the study of thermochromism of azo dyes .
Physical And Chemical Properties Analysis
While specific physical and chemical properties of “Methoxy Red” are not available, the presence of the methoxy group can influence the properties of the compound. For example, methoxy groups have been reported to act as a stabilizer for phenoxyl radicals formed during scavenging of free radicals .
Scientific Research Applications
Imaging of Amyloid Plaques
Methoxy-X04, a derivative of Congo red, shows promise in imaging amyloid plaques in living Alzheimer's disease patients. It binds to amyloid β fibrils and is used in multiphoton microscopy for high-resolution imaging of plaques in the brain of living mice. Its properties suggest potential as a positron emission tomography (PET) amyloid-imaging agent for human studies (Klunk et al., 2002).
Supramolecular Hydrogels for Protein Release
Red-light-responsive supramolecular hydrogels, created by combining methoxy-substituted azobenzene (mAzo) with β-cyclodextrin, can control protein release in deep tissue. The methoxy groups facilitate responsiveness to red light, beneficial for biomedical applications (Wang et al., 2015).
Extraction from Water
A method for extracting the polar dyestuff Reactive Red 4, including its methoxy derivatives, from aqueous solutions involves extraction with cyclohexanol and HPLC separation. This technique applies to low concentration levels and is useful in water analysis (Schramm et al., 1988).
Deep Red Emitting Colorants
Methoxy-supported deep red emitting triphenylamine-based styryl colorants demonstrate potential for applications in fluorescence. The presence of methoxy groups, not in direct conjugation with the acceptor, leads to red-shifted absorption and emission, contributing to photophysical properties (Kothavale & Sekar, 2017).
Electron Mediator in Biochemical Assays
1-Methoxy-5-methylphenazinium methyl sulfate (1-methoxyPMS) serves as a photochemically stable, versatile electron carrier. It mediates electron transfer between NADH and various electron acceptors, useful in biochemical assays and medical technology (Hisada & Yagi, 1977).
Tuning Emission in Iridium Complexes
Methoxy groups in cyclometallating ligands of iridium complexes result in a red shift in absorption and emission, useful in light-emitting electrochemical cells. The emission spectra are significantly affected by the presence and position of these methoxy groups (Hasan et al., 2015).
Conducting Polymer Films
Anodic polymerization of the azo dye methoxy red yields electroactive films. These films, formed on platinum electrodes, have applications in electrochemistry and may be used in various redox-related processes (Rehan, 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]benzene-1,3-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c1-18-11-5-3-10(4-6-11)16-17-13-7-2-9(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGWQPAKARFOPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxy Red | |
CAS RN |
68936-13-0 | |
Record name | Methoxy Red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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